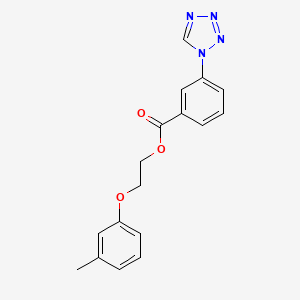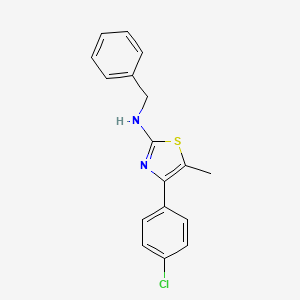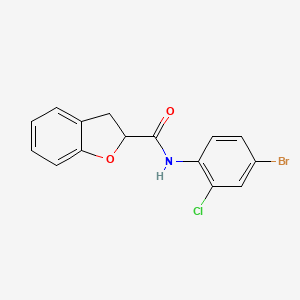
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X involves the inhibition of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. Additionally, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity. Additionally, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X in lab experiments is its specificity for certain enzymes and signaling pathways, which can help researchers better understand the mechanisms underlying various diseases. However, one limitation is that 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X may not be effective in all types of cancer or in all individuals, and additional research is needed to determine its efficacy and safety.
Orientations Futures
For research on 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X include studying its potential use in combination with other therapeutic agents, investigating its effects on other diseases and conditions, and further elucidating its mechanism of action. Additionally, researchers may explore the use of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X in animal models to better understand its pharmacokinetics and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X involves a series of chemical reactions, including the reaction of 2-furancarboxaldehyde with N,N-dimethyl-4-aminobenzoic acid, followed by the reaction of the resulting compound with benzylsulfonyl chloride. The final step involves the reaction of the resulting compound with N,N-dimethylformamide dimethyl acetal to yield 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X.
Applications De Recherche Scientifique
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In cancer research, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, 3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide X has been shown to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-16-10-11-18(21(24)23(2)15-19-9-6-12-27-19)13-20(16)28(25,26)22-14-17-7-4-3-5-8-17/h3-13,22H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZECVXBUCZLVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CO2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-N-(furan-2-ylmethyl)-N,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Chlorophenyl)ethyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]urea](/img/structure/B7681047.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)




![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)
![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)
![Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)